N-Arachidonyldopamine

説明

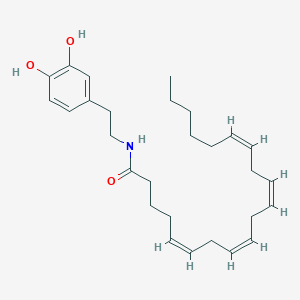

Structure

2D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415208 |

Source

|

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199875-69-9 |

Source

|

| Record name | N-Arachidonoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl dopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONOYL DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Functions of N-Arachidonyldopamine (NADA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant attention for its multifaceted roles in mammalian physiology. As a member of the endocannabinoid and endovanilloid families, NADA exerts its effects primarily through the activation of cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1).[1][2][3] This technical guide provides a comprehensive overview of the endogenous functions of NADA, its pharmacological properties, and the experimental methodologies used to elucidate its physiological significance. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NADA signaling system.

Introduction

First identified as an endogenous ligand for the CB1 receptor in 2000 and subsequently as a potent agonist for the TRPV1 channel in 2002, this compound (NADA) is an arachidonic acid derivative conjugated with dopamine (B1211576).[3] It is found in various regions of the mammalian brain, with particularly high concentrations in the striatum, hippocampus, and cerebellum.[2] The dual agonism of NADA at both CB1 and TRPV1 receptors positions it as a unique signaling molecule with a complex and diverse range of physiological and pathological roles, including nociception, inflammation, neuroprotection, and immunoregulation.[1][3][4] This guide will delve into the core aspects of NADA's endogenous functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Biosynthesis and Degradation

The precise pathways of NADA biosynthesis and degradation are still under investigation, but several key enzymatic processes have been identified.

Biosynthesis

Two primary pathways for NADA biosynthesis have been proposed:

-

Direct Conjugation: This pathway involves the direct enzymatic conjugation of arachidonic acid with dopamine. Evidence suggests that fatty acid amide hydrolase (FAAH) may play a role in this process, either by liberating arachidonic acid from anandamide (B1667382) (AEA) or by directly catalyzing the conjugation.[5]

-

N-Arachidonoyl-Tyrosine Pathway: This proposed pathway involves the conversion of N-arachidonoyl-tyrosine to N-arachidonoyl-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation to NADA by L-amino acid decarboxylase (AADC). However, current evidence to support this pathway is limited.

Degradation

The inactivation of NADA is thought to occur through several enzymatic routes:

-

Fatty Acid Amide Hydrolase (FAAH): FAAH can hydrolyze NADA to arachidonic acid and dopamine.

-

Catechol-O-Methyltransferase (COMT): COMT can methylate the catechol group of the dopamine moiety.

-

Cytochrome P450 (CYP450) Enzymes: These enzymes may metabolize NADA to various hydroxylated derivatives.

dot

Caption: Proposed biosynthesis and degradation pathways of this compound.

Pharmacological Profile: Quantitative Data

The interaction of NADA with its primary targets, the CB1 and TRPV1 receptors, has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human CB1 | [3H]-CP55940 | hCB1-transfected HEK293 cell membranes | 780 ± 240 | [3] |

| Human CB1 | [3H]-SR141716A | hCB1-transfected HEK293 cell membranes | 230 ± 36 | [3] |

| Rat CB1 | [3H]-SR141716A | Rat brain membranes | 250 | [5] |

Table 2: Functional Potency of this compound

| Receptor | Assay | Cell Line | EC50 (nM) | Reference |

| Human TRPV1 | Calcium Influx | hTRPV1-transfected HEK293 cells | ~50 | [2] |

| Rat TRPV1 | Calcium Influx | rTRPV1-transfected HEK293 cells | ~50 | [1] |

Table 3: Endogenous Concentrations of this compound in Brain Tissue

| Brain Region | Species | Concentration | Reference |

| Striatum | Murine | 0.74 ± 0.20 pg/mg | [1] |

| Substantia Nigra | Rat | 2.6 ± 1.2 pmol/g wet tissue | [1] |

Endogenous Functions and Signaling Pathways

NADA's physiological effects are mediated through complex signaling cascades initiated by the activation of CB1 and TRPV1 receptors.

Cannabinoid Receptor 1 (CB1) Signaling

Activation of the Gi/o-coupled CB1 receptor by NADA can lead to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]

-

Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[5]

-

Activation of mitogen-activated protein kinase (MAPK) pathways.[5]

However, studies have shown that NADA can act as a biased agonist at the CB1 receptor, preferentially activating certain signaling pathways over others. For instance, some research indicates that NADA is a weak agonist for Gi/o-mediated signaling but can induce Gq/11-dependent calcium mobilization.[6][7]

dot

Caption: Simplified NADA-mediated CB1 receptor signaling pathway.

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling

TRPV1 is a non-selective cation channel. Its activation by NADA leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling events.[1][4] This can trigger the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[8]

dot

Caption: NADA-mediated activation of the TRPV1 ion channel.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NADA.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NADA for the CB1 receptor.

Materials:

-

HEK293 cells stably expressing human CB1 receptors (hCB1-HEK293).

-

Radioligand: [3H]-CP55940 or [3H]-SR141716A.

-

NADA and other competing ligands.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest hCB1-HEK293 cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4).[3]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of various concentrations of NADA (or other competing ligands), 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

For total binding, add 50 µL of binding buffer instead of the competing ligand.

-

For non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of NADA by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

dot

Caption: Experimental workflow for a CB1 receptor radioligand binding assay.

TRPV1 Calcium Influx Assay

Objective: To measure the activation of TRPV1 channels by NADA through monitoring intracellular calcium levels.

Materials:

-

HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).[1]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

NADA and other TRPV1 modulators.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Pluronic F-127.

-

Fluorescence microplate reader or fluorescence microscope with imaging capabilities.

Procedure:

-

Cell Culture and Plating:

-

Culture hTRPV1-HEK293 cells in appropriate medium (e.g., DMEM with 10% FBS and a selection antibiotic).[1]

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add various concentrations of NADA (or other test compounds) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximal response induced by a saturating concentration of a known TRPV1 agonist (e.g., capsaicin).

-

Generate a dose-response curve and calculate the EC50 value for NADA using non-linear regression.[9]

-

dot

Caption: Experimental workflow for a TRPV1 calcium influx assay.

Conclusion

This compound is a critical endogenous lipid mediator with a unique pharmacological profile, acting as an agonist at both CB1 and TRPV1 receptors. Its diverse physiological roles in pain, inflammation, and neuroprotection make it an attractive target for therapeutic development. This technical guide has provided a comprehensive overview of the current understanding of NADA's endogenous functions, supported by quantitative data and detailed experimental protocols. Further research into the intricacies of NADA's signaling pathways and its regulation in various pathological states will be crucial for translating our knowledge of this fascinating molecule into novel therapeutic strategies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. In-Vivo Models for Management of Pain [scirp.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Emergence of a Dual-Action Endogenous Signaling Molecule: A Technical Guide to N-Arachidonyldopamine (NADA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Arachidonyldopamine (NADA) has emerged as a fascinating endogenous lipid signaling molecule, exhibiting a unique dual-action profile as a potent agonist for both the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid type 1 (TRPV1) channel. Initially synthesized as a pharmacological tool, its subsequent discovery in the mammalian central nervous system has opened new avenues for understanding the complex interplay between the endocannabinoid and endovanilloid systems. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling pathways of NADA. It is designed to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and functional consequences.

Discovery and Historical Perspective

This compound was first described in the year 2000 as a putative endocannabinoid, demonstrating high affinity for the CB1 receptor.[1] Two years later, in 2002, its role was expanded with the discovery that it also acts as a potent agonist of the TRPV1 channel, placing it at the intersection of two critical signaling systems.[1] Endogenously, NADA has been identified in several brain regions, with notably high concentrations in the hippocampus, cerebellum, and striatum.[1] Its presence in these areas suggests a significant role in various physiological processes, including pain perception, inflammation, and neurotransmission.

Biosynthesis and Metabolism

The formation and degradation of NADA are tightly regulated processes involving several key enzymes.

Biosynthesis

Two primary pathways for NADA biosynthesis have been proposed, with the direct conjugation of arachidonic acid and dopamine (B1211576) being the most likely route.

-

Primary Pathway: Direct Conjugation Evidence suggests that the primary biosynthetic route for NADA is the direct, enzyme-mediated conjugation of arachidonic acid with dopamine.[2][3] This process is dependent on the presence of tyrosine hydroxylase (TH) within dopaminergic nerve terminals.[2][3] The enzyme fatty acid amide hydrolase (FAAH) is thought to play a crucial role, potentially by releasing arachidonic acid from anandamide (B1667382) (AEA) or by directly catalyzing the conjugation reaction.[2][3]

-

Alternative Pathway (Less Likely) An earlier hypothesis suggested a pathway involving the conversion of N-arachidonoyl tyrosine (NA-tyrosine) to N-arachidonoyl-L-DOPA by tyrosine hydroxylase, followed by decarboxylation to NADA. However, subsequent research has indicated that NA-tyrosine is not a significant intermediate in NADA biosynthesis.[2][3]

Proposed primary biosynthetic pathway of this compound (NADA).

Metabolism and Degradation

The biological activity of NADA is terminated through several enzymatic pathways:

-

Fatty Acid Amide Hydrolase (FAAH): NADA is a substrate for FAAH, which hydrolyzes it back to arachidonic acid and dopamine.[4] However, it is considered a weak substrate for this enzyme.[4]

-

Catechol-O-Methyltransferase (COMT): The catechol moiety of dopamine makes NADA a substrate for COMT, which catalyzes its conversion to O-methyl-NADA.[2] This metabolite exhibits reduced activity at TRPV1 receptors.[2]

-

Cytochrome P450 (CYP450): NADA can be metabolized by CYP450 enzymes, primarily in the liver, to form omega-hydroxylated metabolites.[2] These metabolites retain some activity at TRPV1 receptors, albeit with lower potency than the parent compound.[5]

Major enzymatic degradation pathways of this compound (NADA).

Quantitative Data on Molecular Interactions

The following tables summarize the key quantitative parameters of NADA's interactions with its primary molecular targets and metabolizing enzymes.

| Receptor | Parameter | Value | Assay Condition | Reference |

| Cannabinoid Receptor 1 (CB1) | Ki | 250 nM | Displacement of [3H]SR141716A (antagonist) in rat brain membranes | [6] |

| Ki | 230 ± 36 nM | Displacement of [3H]SR141716A (antagonist) in hCB1-expressing cells | [6] | |

| Ki | 780 ± 240 nM | Displacement of [3H]CP55940 (agonist) in hCB1-expressing cells | [6] | |

| EC50 | ~700 nM | Intracellular Ca2+ mobilization in N18TG2 neuroblastoma cells | [6] | |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | EC50 | ~50 nM | Activation of human and rat TRPV1 in HEK-293 cells | [1][2] |

| Enzyme | Parameter | Value | Assay Condition | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 19 - 100 µM | Inhibition of FAAH activity | [2] |

Signaling Pathways

NADA's dual agonism at CB1 and TRPV1 receptors leads to the activation of distinct and sometimes opposing signaling cascades.

CB1 Receptor Signaling

While NADA binds to the CB1 receptor with high affinity, its functional effects appear to be complex and potentially biased. Some studies suggest that NADA is a weak agonist for canonical Gi/o-coupled pathways, such as the inhibition of adenylyl cyclase and modulation of potassium channels.[7] However, other evidence points to NADA preferentially activating Gq-dependent signaling, leading to the mobilization of intracellular calcium.[7][8] This biased agonism may underlie a unique spectrum of physiological effects compared to other cannabinoids.

TRPV1 Receptor Signaling

NADA is a potent activator of the TRPV1 channel, a non-selective cation channel.[2] Its potency is comparable to that of capsaicin (B1668287), the pungent compound in chili peppers.[9] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization. This mechanism is central to its role in nociception and inflammation.[9]

Dual signaling pathways of this compound (NADA).

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of NADA.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NADA for the CB1 receptor.

Materials:

-

Membrane preparations from HEK-293 cells stably expressing the human CB1 receptor.

-

Radioligand: [3H]SR141716A (antagonist) or [3H]CP55940 (agonist).

-

NADA (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of NADA.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of NADA, and then calculate the Ki using the Cheng-Prusoff equation.

Workflow for a CB1 receptor radioligand binding assay.

TRPV1 Functional Assay: Intracellular Calcium Influx

Objective: To determine the potency (EC50) of NADA in activating the TRPV1 channel.

Materials:

-

HEK-293 cells stably expressing the human TRPV1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

NADA.

-

Positive control (e.g., capsaicin or ionomycin).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the TRPV1-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye-loading solution by dissolving the fluorescent dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Inject a range of concentrations of NADA into the wells and immediately begin recording the fluorescence intensity over time.

-

After the NADA-induced response has peaked, a positive control can be added to determine the maximal response.

-

Analyze the data by calculating the change in fluorescence from baseline and plotting it against the concentration of NADA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow for a TRPV1-mediated calcium influx assay.

In Vivo Analgesia Assessment: Hot Plate Test

Objective: To evaluate the analgesic properties of NADA in an animal model of thermal pain.

Materials:

-

Male Swiss Webster mice (20-25 g).

-

Hot plate apparatus with adjustable temperature.

-

NADA dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

-

Positive control (e.g., morphine).

-

Vehicle control.

Procedure:

-

Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Determine the baseline latency to a pain response by placing each mouse on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measuring the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

-

Administer NADA, the positive control, or the vehicle control to different groups of mice (e.g., via intraperitoneal injection).

-

At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments over time.

Conclusion and Future Directions

This compound stands out as a unique endogenous signaling molecule with a complex pharmacological profile. Its ability to modulate both the endocannabinoid and endovanilloid systems highlights the intricate cross-talk between these pathways. The biased agonism of NADA at the CB1 receptor suggests the potential for developing novel therapeutics with more selective signaling outcomes, potentially avoiding some of the undesirable side effects of non-selective cannabinoid agonists. Further research is warranted to fully elucidate the physiological and pathological roles of NADA, particularly in the context of pain, inflammation, and neurological disorders. A deeper understanding of its biosynthesis, metabolism, and signaling will be crucial for harnessing its therapeutic potential.

References

- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal omega-hydroxylated metabolites of N-arachidonoyl dopamine are active at recombinant human TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 8. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Cellular and Molecular Targets of N-Arachidonyldopamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its diverse pharmacological profile. As a member of the endovanilloid and endocannabinoid families, NADA interacts with multiple cellular and molecular targets, leading to a wide array of physiological and pathological effects. This technical guide provides a comprehensive overview of the primary molecular targets of NADA, detailing its binding affinities, functional activities, and the downstream signaling pathways it modulates. Furthermore, this document includes detailed experimental protocols for key assays used to characterize NADA's bioactivity, intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Primary Molecular Targets of this compound

NADA's pleiotropic effects are a result of its interaction with a range of receptors and enzymes. The primary targets identified to date include cannabinoid receptors (CB1 and CB2), the transient receptor potential vanilloid 1 (TRPV1) channel, the orphan G protein-coupled receptor 55 (GPR55), cyclooxygenase (COX) enzymes, and voltage-gated sodium channels.

Cannabinoid Receptors: CB1 and CB2

NADA is recognized as an endocannabinoid, exhibiting notable affinity for the CB1 receptor and, to a lesser extent, the CB2 receptor.

-

CB1 Receptor: NADA acts as a biased agonist at the CB1 receptor.[1] It demonstrates significant binding affinity, with reported Ki values of approximately 230-250 nM when displacing the antagonist [3H]-SR141716A and around 780 nM when displacing the agonist [3H]-CP55940.[2][3] Unlike traditional cannabinoid agonists, NADA is an ineffective agonist for canonical Gαi/o-mediated signaling pathways, such as the inhibition of adenylyl cyclase and modulation of inwardly rectifying potassium channels.[2] However, it has been shown to promote the mobilization of intracellular calcium ([Ca2+]i) through a Gq-dependent mechanism, with an EC50 of about 700 nM in N18TG2 cells.[2] This biased agonism suggests that NADA may elicit a unique spectrum of physiological effects compared to other cannabinoids.[1]

-

CB2 Receptor: NADA's affinity for the CB2 receptor is considerably lower than for the CB1 receptor. While it is considered a CB2 receptor ligand, its functional effects at this target are less well-characterized.

Transient Receptor Potential Vanilloid 1 (TRPV1)

NADA is a potent agonist of the TRPV1 channel, an ion channel involved in nociception and inflammation.[4] It activates TRPV1 with high efficacy, inducing cation influx, including Ca2+ and Na+, which leads to membrane depolarization.[5] The reported EC50 for NADA-induced TRPV1 activation is approximately 50 nM, making it one of the most potent endogenous TRPV1 agonists.[5] This interaction is critical to NADA's role in pain perception and neurogenic inflammation.[4] Activation of TRPV1 by NADA can lead to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).[5]

G Protein-Coupled Receptor 55 (GPR55)

The orphan receptor GPR55 has been proposed as a novel cannabinoid receptor, and evidence suggests it is a target for NADA. While the pharmacology of NADA at GPR55 is still under investigation, activation of GPR55 is known to couple to Gαq, Gα12, or Gα13 proteins, leading to the activation of RhoA and phospholipase C.[6] This signaling cascade results in an increase in intracellular calcium.[7]

Cyclooxygenase (COX) Enzymes

NADA has been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process through the production of prostaglandins. NADA acts as a competitive inhibitor of FAAH with an IC50 of 19-100 µM.[3] While specific IC50 values for NADA's inhibition of COX-1 and COX-2 are not consistently reported in the literature, its ability to suppress prostaglandin (B15479496) E2 (PGE2) release has been demonstrated.[8] This suggests that some of NADA's anti-inflammatory effects may be mediated through the inhibition of COX pathways.

Voltage-Gated Sodium Channels

There is emerging evidence that NADA can modulate the activity of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells.[4] The specific subtypes of VGSCs affected by NADA and the precise mechanisms of modulation are areas of active research. It has been noted that NADA does not affect N-type Ca2+ channels (Cav2.2) in rat sympathetic neurons.[4] Further electrophysiological studies are needed to fully elucidate the impact of NADA on different VGSC isoforms, such as Nav1.7, Nav1.8, and Nav1.9, which are important in pain pathways.[5][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with its primary molecular targets.

| Target | Parameter | Value | Radioligand/Assay Condition | Reference(s) |

| CB1 Receptor | Ki | 230 ± 36 nM | vs. [3H]-SR141716A in hCB1 receptors | [2] |

| Ki | ~250 nM | vs. [3H]-SR141716A in rat brain receptors | [3] | |

| Ki | 780 ± 240 nM | vs. [3H]-CP55940 in hCB1 receptors | [2] | |

| EC50 | ~700 nM | [Ca2+]i mobilization in N18TG2 cells | [2] | |

| TRPV1 Channel | EC50 | ~50 nM | Activation of TRPV1 channel | [5] |

| FAAH | IC50 | 19 - 100 µM | Competitive inhibition | [3] |

Signaling Pathways

The interaction of NADA with its molecular targets initiates distinct downstream signaling cascades.

CB1 Receptor Signaling

TRPV1 Channel Signaling

GPR55 Signaling

Experimental Protocols

Radioligand Binding Assay for CB1 Receptors

1. Membrane Preparation:

-

Homogenize cells or tissues expressing CB1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein per well), a fixed concentration of radioligand (e.g., [3H]CP55,940 or [3H]SR141716A, at a concentration near its Kd), and a range of concentrations of unlabeled NADA.

-

For total binding, omit the unlabeled NADA. For non-specific binding, include a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the NADA concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of NADA.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay for TRPV1 Activation

1. Cell Preparation and Dye Loading:

-

Plate cells expressing TRPV1 (e.g., transfected HEK293 cells or primary dorsal root ganglion neurons) onto glass-bottom dishes or coverslips.

-

Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester within the cells.

2. Imaging:

-

Mount the dish or coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with buffer and record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Apply NADA at various concentrations to the cells and continue to record the fluorescence changes at both excitation wavelengths.

3. Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration.

-

Plot the change in the F340/F380 ratio over time to visualize the calcium response to NADA.

-

To determine the EC50, construct a dose-response curve by plotting the peak change in the fluorescence ratio against the logarithm of the NADA concentration.

-

Fit the dose-response data to a sigmoidal model using non-linear regression to calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

1. Cell Preparation:

-

Culture cells expressing the voltage-gated sodium channel subtype of interest (e.g., HEK293 cells stably expressing Nav1.7, or primary neurons) on coverslips.

2. Recording Setup:

-

Prepare an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4) and an internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2).

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

3. Recording Procedure:

-

Using a micromanipulator, approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record baseline sodium currents in the absence of NADA.

-

Perfuse the cell with the external solution containing various concentrations of NADA and record the sodium currents again at each concentration.

4. Data Analysis:

-

Measure the peak amplitude of the sodium current at each voltage step.

-

To determine the IC50 for current inhibition, plot the percentage of current inhibition as a function of the NADA concentration and fit the data to a dose-response curve.

-

Analyze the effects of NADA on the voltage-dependence of activation and inactivation by fitting the current-voltage relationships to Boltzmann functions.

Conclusion

This compound is a multifaceted endogenous lipid with a complex pharmacological profile, acting on a variety of cellular and molecular targets. Its biased agonism at the CB1 receptor, potent activation of the TRPV1 channel, and interactions with GPR55, COX enzymes, and voltage-gated sodium channels contribute to its diverse physiological roles, including neuromodulation, nociception, and inflammation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of NADA's action and to explore its therapeutic potential in various disease contexts. A deeper understanding of NADA's interactions with its targets will be crucial for the development of novel therapeutics that can selectively harness its beneficial effects.

References

- 1. researchgate.net [researchgate.net]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drpress.org [drpress.org]

- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

N-Arachidonyldopamine: A Dual-Action Endogenous Ligand at the Crossroads of Cannabinoid and Vanilloid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonyldopamine (NADA) is an endogenous lipid messenger that exhibits a unique pharmacological profile, acting as both an endocannabinoid and an endovanilloid.[1][2][3] This dual activity is mediated through its interaction with the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][4][5] NADA's presence in brain regions associated with pain, inflammation, and motor control, such as the striatum, hippocampus, and cerebellum, suggests its significant role in a variety of physiological and pathological processes.[1][4] This technical guide provides a comprehensive overview of NADA's function, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows.

Introduction

First identified as an endogenous ligand for the CB1 receptor in 2000 and subsequently as a potent agonist of the TRPV1 channel in 2002, this compound (NADA) has emerged as a critical molecule in the study of the endocannabinoid and endovanilloid systems.[2] Its unique structure, an amide conjugate of arachidonic acid and dopamine (B1211576), underpins its ability to interact with these two distinct receptor systems. This dual pharmacology positions NADA as a potential modulator of a wide array of physiological functions, including nociception, inflammation, neuroprotection, and vascular tone.[1][2][3][6] For researchers and drug development professionals, understanding the nuanced biology of NADA is paramount for harnessing its therapeutic potential.

Biochemical Profile and Receptor Interactions

NADA's biological activity is dictated by its interactions with the CB1 and TRPV1 receptors. The following tables summarize the key quantitative data regarding these interactions.

Quantitative Data: Receptor Binding and Efficacy

The affinity and efficacy of NADA at cannabinoid and vanilloid receptors have been characterized through various in vitro assays.

| Parameter | Receptor | Species | Cell Line/Tissue | Radioligand/Assay | Value | Reference |

| Binding Affinity (Ki) | CB1 | Rat | Brain Membranes | [³H]SR141716A | 250 nM | [1] |

| CB1 | Human | HEK-293 | [³H]SR141716A | 230 ± 36 nM | [7] | |

| CB1 | Human | HEK-293 | [³H]CP55940 | 780 ± 240 nM | [7] | |

| Functional Efficacy (EC50) | TRPV1 | Human | HEK-293 | Calcium Influx | ~50 nM | [1] |

| TRPV1 | Mouse | HEK-293 | Patch-clamp | 0.08 ± 0.05 µM | ||

| CB1 | N18TG2 | Calcium Mobilization | ~700 nM | [7] | ||

| Inhibitory Concentration (IC50) | anandamide membrane transporter (AMT) | C6 glioma cells | [¹⁴C]AEA uptake | 21.5 ± 9.1 µM | [1] | |

| MCF-7 cell proliferation | Human | Breast Cancer Cells | Cell Viability Assay | 0.25 µM | [1] |

Signaling Pathways

NADA's activation of CB1 and TRPV1 receptors initiates distinct downstream signaling cascades.

CB1 Receptor Signaling

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), NADA can initiate a cascade of intracellular events. While it is a potent binder, its functional efficacy at canonical G-protein signaling pathways is debated, with some studies suggesting it acts as a biased agonist.

TRPV1 Channel Signaling

NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling events.

Biosynthesis and Metabolism

The endogenous levels of NADA are tightly regulated by its synthesis and degradation pathways.

Biosynthesis

Two primary pathways for NADA biosynthesis have been proposed. The main pathway involves the direct conjugation of arachidonic acid with dopamine, a reaction that can be facilitated by fatty acid amide hydrolase (FAAH).[4][5] An alternative, though less favored, pathway suggests the metabolism of N-arachidonoyl tyrosine.[4]

Metabolism

NADA is primarily metabolized through hydrolysis by FAAH, yielding arachidonic acid and dopamine. Other metabolic routes include O-methylation by catechol-O-methyltransferase (COMT) and hydroxylation by cytochrome P450 (CYP450) enzymes.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize NADA's activity.

CB1 Receptor Radioligand Binding Assay

This protocol is adapted from studies using HEK-293 cells stably expressing the human CB1 receptor.[7]

Objective: To determine the binding affinity (Ki) of NADA for the CB1 receptor.

Materials:

-

HEK-293 cells stably transfected with human CB1 receptor

-

Binding buffer: 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4

-

Radioligand: [³H]SR141716A or [³H]CP55940

-

Non-specific binding control: Unlabeled SR141716A or CP55940 at a high concentration (e.g., 10 µM)

-

Test compound: this compound (NADA) at various concentrations

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail and counter

Workflow:

Procedure:

-

Membrane Preparation: Harvest HEK-293 cells expressing the CB1 receptor and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of NADA. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each NADA concentration. Plot the data and perform a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

TRPV1 Functional Assay: Calcium Imaging

This protocol is based on studies using HEK-293 cells transiently or stably expressing the TRPV1 channel.

Objective: To measure the activation of TRPV1 by NADA by quantifying changes in intracellular calcium concentration.

Materials:

-

HEK-293 cells expressing the TRPV1 channel

-

Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Test compound: NADA at various concentrations

-

Positive control: Capsaicin (B1668287)

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Cell Culture: Plate TRPV1-expressing HEK-293 cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in imaging buffer.

-

Baseline Measurement: Acquire baseline fluorescence readings from the cells.

-

Compound Addition: Add varying concentrations of NADA to the cells and continuously record the fluorescence signal.

-

Positive Control: At the end of the experiment, add a saturating concentration of capsaicin to elicit a maximal response.

-

Data Analysis: Quantify the change in fluorescence intensity over time for each NADA concentration. Normalize the responses to the maximal response induced by capsaicin. Plot the concentration-response curve and determine the EC50 value.

Quantification of NADA in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the quantification of NADA in biological samples.

Objective: To accurately measure the concentration of NADA in brain tissue.

Materials:

-

Brain tissue samples

-

Internal standard (e.g., deuterated NADA)

-

Extraction solvent (e.g., acetonitrile (B52724) or a mixture of organic solvents)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Homogenize the brain tissue in the presence of an internal standard.

-

Lipid Extraction: Perform a lipid extraction using an appropriate organic solvent to isolate NADA and other lipids.

-

Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system to separate NADA from other molecules.

-

Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer for detection and quantification of NADA and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: Generate a standard curve using known concentrations of NADA. Quantify the amount of NADA in the brain tissue samples by comparing their peak areas to the standard curve.

Physiological and Pathological Roles

NADA's dual activity on CB1 and TRPV1 receptors implicates it in a range of physiological and pathological processes, including:

-

Nociception: NADA can exert both pro- and anti-nociceptive effects depending on the context and the relative activation of CB1 and TRPV1 receptors.[7]

-

Inflammation: NADA has demonstrated anti-inflammatory properties, including the inhibition of pro-inflammatory mediator release.[1][6]

-

Neuroprotection: Studies have shown that NADA can protect neurons from excitotoxic damage.[3]

-

Cardiovascular Regulation: NADA can influence vasorelaxation and smooth muscle contraction.[6]

Conclusion

This compound stands out as a fascinating endogenous lipid with a complex pharmacological profile. Its ability to modulate both the endocannabinoid and endovanilloid systems provides a unique mechanism for regulating a multitude of physiological processes. For researchers in academia and industry, a thorough understanding of NADA's biochemistry, signaling, and methods of study is essential for exploring its therapeutic potential in pain, inflammation, and neurodegenerative disorders. Further investigation into the biased agonism of NADA at the CB1 receptor and the interplay between CB1 and TRPV1 signaling will undoubtedly unveil new avenues for drug discovery and development.

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of N-Arachidonyldopamine in Brain Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its dual action as an endocannabinoid and an endovanilloid. Its presence and physiological concentrations in various brain regions are of critical importance for understanding its role in neuromodulation, pain perception, and neuroprotection. This technical guide provides a comprehensive overview of the reported physiological concentrations of NADA in brain tissue, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways.

Quantitative Data on this compound Concentrations in Brain Tissue

The concentration of NADA in the brain is relatively low compared to other neurotransmitters and endocannabinoids, highlighting the need for highly sensitive analytical techniques for its detection and quantification. The available data, primarily from rodent models, indicates a region-specific distribution.

| Species | Brain Region | Concentration | Analytical Method |

| Mouse (Mus musculus) | Striatum | 0.74 ± 0.20 pg/mg tissue | LC-MS/MS |

| Rat (Rattus norvegicus) | Substantia Nigra pars compacta | 2.6 ± 1.2 pmol/g wet tissue weight | Not specified in review |

| Rat (Rattus norvegicus) | Hippocampus | Presence confirmed, quantification variable | LC-MS/MS |

| Rat (Rattus norvegicus) | Cerebellum | Presence confirmed, quantification variable | LC-MS/MS |

| Rat (Rattus norvegicus) | Thalamus | Presence confirmed, quantification variable | Not specified in review |

| Rat (Rattus norvegicus) | Midbrain | Presence confirmed, quantification variable | Not specified in review |

Note: The presence of NADA has also been reported in the thalamus and midbrain, though specific quantitative data is not consistently available across studies. Notably, studies on human postmortem brain tissue have not detected NADA, suggesting potential species-specific differences or rapid postmortem degradation.[1]

Experimental Protocols for this compound Quantification

The accurate quantification of NADA in brain tissue necessitates meticulous sample preparation and highly sensitive analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for NADA Quantification

Caption: Workflow for NADA quantification in brain tissue.

Detailed Methodologies

1. Brain Tissue Dissection and Homogenization:

-

Immediately following euthanasia, the brain is rapidly excised and dissected on an ice-cold surface to isolate the region of interest (e.g., striatum, hippocampus).

-

The dissected tissue is weighed and snap-frozen in liquid nitrogen to halt enzymatic activity and prevent degradation of NADA.

-

The frozen tissue is homogenized in a cold organic solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v), containing an appropriate deuterated internal standard (e.g., NADA-d4) to correct for extraction losses and matrix effects.

2. Lipid Extraction:

-

A common method for lipid extraction is a modified Folch procedure.

-

Following homogenization, an aqueous solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

-

The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

The lower organic phase, containing the lipids including NADA, is carefully collected.

3. Solid-Phase Extraction (SPE) Cleanup:

-

The collected organic extract is often subjected to solid-phase extraction for further purification and to remove interfering substances.

-

A C18 SPE cartridge is typically used. The cartridge is first conditioned with methanol and then water.

-

The lipid extract is loaded onto the cartridge, and the cartridge is washed with a series of solvents of increasing polarity to remove impurities.

-

NADA is then eluted with a non-polar solvent such as acetonitrile (B52724) or ethyl acetate.

-

The eluate is evaporated to dryness under a gentle stream of nitrogen.

4. LC-MS/MS Analysis:

-

The dried residue is reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS system.

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion for NADA ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

Quantification: The concentration of NADA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NADA.

Signaling Pathways of this compound

NADA exerts its biological effects primarily through the activation of two key receptors: the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.

NADA Signaling Through the CB1 Receptor

NADA acts as a biased agonist at the CB1 receptor, preferentially activating specific downstream signaling cascades.

Caption: NADA's biased agonism at the CB1 receptor.

Upon binding to the CB1 receptor, NADA preferentially activates the Gq/11 G-protein alpha subunit.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Unlike typical CB1 agonists, NADA shows little to no activation of the Gi/o pathway, which is responsible for the inhibition of adenylyl cyclase and modulation of certain ion channels.[2]

NADA Signaling Through the TRPV1 Channel

NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.

Caption: NADA-mediated activation of the TRPV1 channel.

Activation of the TRPV1 channel by NADA leads to the opening of its non-selective cation pore, resulting in an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[3][4] This influx causes membrane depolarization, which can lead to the generation of action potentials and subsequent release of neurotransmitters.[5] The activation of TRPV1 by NADA is implicated in nociceptive signaling and thermal hyperalgesia.[6]

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

N-Arachidonyldopamine (NADA): A Technical Guide to its Interaction with CB1 and TRPV1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that uniquely functions as both an endocannabinoid and an endovanilloid.[1][2] It exhibits complex interactions with two distinct receptor systems: the G protein-coupled cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1] This dual activity allows NADA to play a significant role in a variety of physiological processes, including nociception, inflammation, and neurotransmission.[3][4] This technical guide provides an in-depth analysis of NADA's engagement with CB1 and TRPV1 receptors, presenting quantitative binding and efficacy data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Interaction with Cannabinoid Receptor 1 (CB1)

NADA is recognized as an agonist at the CB1 receptor, though its signaling profile is notably distinct from classical cannabinoids, exhibiting significant biased agonism.[5][6][7]

Quantitative Data: Binding Affinity and Functional Efficacy

The interaction of NADA with the CB1 receptor has been quantified through various binding and functional assays. The data reveals that while NADA binds with nanomolar affinity, it is an ineffective or weak agonist for many of the canonical CB1 signaling pathways.[5] Its primary functional consequence appears to be the mobilization of intracellular calcium via Gq-dependent mechanisms.[5][6][7]

| Parameter | Value | Radioligand/Assay | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | 250 nM | [³H]SR141716A | Rat Brain Membranes | [1][5] |

| 230 ± 36 nM | [³H]SR141716A | HEK-293 cells (human CB1) | [5] | |

| 780 ± 240 nM | [³H]CP55940 | HEK-293 cells (human CB1) | [5] | |

| Functional Efficacy (EC50) | ~700 nM | Intracellular Ca²⁺ Mobilization | N18TG2 Neuroblastoma Cells | [5] |

| Functional Activity | Ineffective Agonist | Adenylyl Cyclase Inhibition | HEK-293 cells (human CB1) | [5][6] |

| Ineffective Agonist | ERK Phosphorylation | AtT20 Cells (rat CB1) | [7][8] | |

| Ineffective Agonist | K⁺ Channel Activation | AtT20 Cells (rat CB1) | [7][8] | |

| Modest Agonist | Receptor Internalization (at high conc.) | HEK-293 cells (human CB1) | [5][8] |

CB1 Receptor Signaling Pathway

Unlike traditional CB1 agonists that primarily couple to Gi/o proteins to inhibit adenylyl cyclase, NADA demonstrates significant bias towards the Gq/11 pathway.[5][6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][7] This biased signaling profile suggests NADA may elicit a unique spectrum of physiological effects compared to other cannabinoids.[5][7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of NADA for the CB1 receptor using a competitive displacement assay with a known radioligand, such as [³H]CP55,940.[9][10]

1. Materials and Reagents:

-

Membrane Preparation: Homogenates from cells expressing CB1 receptors (e.g., HEK-293-hCB1) or brain tissue (e.g., rat cerebellum).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[10]

-

Radioligand: [³H]CP55,940 (agonist) or [³H]SR141716A (antagonist).

-

Test Compound: this compound (NADA) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM WIN55,212-2).[11]

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and a liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 5-10 µg per well.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane suspension.

-

50 µL of [³H]CP55,940 at a final concentration near its Kd (e.g., 0.5-1.0 nM).

-

50 µL of NADA at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or non-specific control (for non-specific binding).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of NADA.

-

Determine the IC₅₀ value (the concentration of NADA that displaces 50% of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Interaction with TRPV1 Receptor

NADA is a potent agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[1][3] Its potency is often reported to be similar to that of capsaicin, the canonical TRPV1 agonist.[1]

Quantitative Data: Functional Efficacy

The primary functional outcome of NADA binding to TRPV1 is the opening of its non-selective cation channel, leading to significant calcium influx.[1]

| Parameter | Value | Assay | Cell/Tissue Type | Reference |

| Functional Efficacy (EC50) | ~50 nM | Calcium Influx | HEK-293 cells (human/rat TRPV1) | [1][2] |

| Functional Activity | Potent Agonist | Intracellular Ca²⁺ Influx | Dorsal Root Ganglion (DRG) Neurons | [1][12] |

| Potent Agonist | Glutamate Release | Sensory Synapses | [12] | |

| Potent Agonist | CGRP Release | Trigeminal Sensory Neurons | [12] | |

| Potent Agonist | Membrane Depolarization | DRG Neurons | [13] |

TRPV1 Receptor Signaling Pathway

The TRPV1 receptor is a ligand-gated ion channel. Upon binding of an agonist like NADA, the channel undergoes a conformational change, opening a pore that is permeable to cations.[14] Due to the electrochemical gradient, this leads to a rapid influx of primarily Ca²⁺ and Na⁺ ions into the cell.[14] The resulting increase in intracellular calcium ([Ca²⁺]i) and membrane depolarization trigger a cascade of downstream cellular events, including the release of neurotransmitters (e.g., glutamate, CGRP) and the activation of calcium-dependent enzymes.[12][13]

Experimental Protocol: Calcium Imaging Functional Assay

This protocol describes a method to measure the increase in intracellular calcium ([Ca²⁺]i) following TRPV1 activation by NADA using a fluorescent calcium indicator.[15][16]

1. Materials and Reagents:

-

Cells: HEK-293 cells stably expressing the TRPV1 receptor.

-

Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing calcium.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127 (to aid dye loading).

-

Test Compound: NADA at various concentrations.

-

Positive Control: Capsaicin (e.g., 1 µM).

-

Antagonist Control: Capsazepine or SB-366791 (for specificity).[12]

-

Instrumentation: A fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope equipped for live-cell imaging.

2. Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK-293 cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.

-

-

Measurement:

-

Place the plate into the fluorescence imaging system.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handling capabilities, add NADA (or controls) to the wells while continuously recording the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm for Fluo-4).

-

Continue recording for 2-5 minutes to capture the peak response and subsequent signal decay.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.

-

Plot the peak ΔF/F₀ against the log concentration of NADA to generate a dose-response curve.

-

Calculate the EC₅₀ value, which represents the concentration of NADA that produces 50% of the maximal response.

-

Confirm specificity by demonstrating that the NADA-induced response is blocked by pre-incubation with a TRPV1 antagonist.

-

Conclusion

This compound stands out as a versatile endogenous modulator due to its potent activity at both CB1 and TRPV1 receptors. Its interaction with CB1 is characterized by a unique biased agonism, favoring Gq-mediated calcium mobilization over canonical G_i/o-coupled pathways. Concurrently, it acts as a high-efficacy agonist at TRPV1 channels, directly gating cation influx. This dual pharmacology positions NADA as a critical molecule at the intersection of the endocannabinoid and endovanilloid systems. A thorough understanding of these distinct interaction mechanisms, aided by the quantitative data and experimental frameworks presented herein, is essential for developing novel therapeutic strategies that target pain, inflammation, and neurodegenerative diseases.[3][4]

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of N-Arachidonoyldopamine (NADA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its multifaceted pharmacological profile. As a member of the endocannabinoid and endovanilloid families, NADA interacts with a range of molecular targets, exhibiting a complex interplay of activities that suggest its potential role in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacology of NADA, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The in vitro activity of NADA has been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters of NADA's interaction with its primary molecular targets.

Table 1: Receptor Binding Affinities (Ki) of N-Arachidonoyldopamine

| Receptor | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| Cannabinoid CB1 | [3H]SR141716A | Rat brain membranes | 230 - 250 | [3] |

| Cannabinoid CB2 | [3H]CP55,940 | HEK293T cells expressing human CB2 | >1000 | [4] |

Table 2: Functional Activity (EC50/IC50) of N-Arachidonoyldopamine

| Target | Assay Type | Cellular System | Activity | Value (nM) | Reference |

| TRPV1 | Calcium Influx | HEK293 cells expressing TRPV1 | Agonist (EC50) | ~50 - 80 | [1][5][6] |

| CB1 Receptor | [Ca2+]i Mobilization | N18TG2 neuroblastoma cells | Agonist (EC50) | ~700 | [3] |

| Anandamide (B1667382) Uptake | Cellular Uptake Assay | Neuro-2a cells | Inhibitor (IC50) | Not explicitly quantified for NADA | [7] |

| FAAH | Enzyme Activity Assay | Recombinant FAAH | Inhibitor (IC50) | >10,000 | [8][9][10][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections provide protocols for key in vitro assays used to characterize the activity of NADA.

Radioligand Binding Assay for Cannabinoid Receptors (CB1)

This protocol describes a competitive binding assay to determine the affinity of NADA for the CB1 receptor using a radiolabeled antagonist.

1. Materials:

-

Membrane Preparation: Rat brain membranes or membranes from cells expressing CB1 receptors.

-

Radioligand: [3H]SR141716A (a CB1 antagonist).

-

Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).

-

Test Compound: N-Arachidonoyldopamine (NADA).